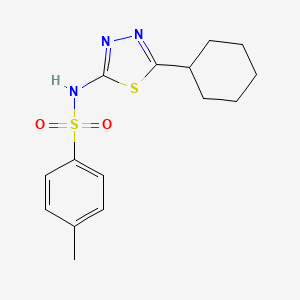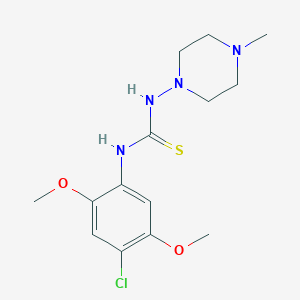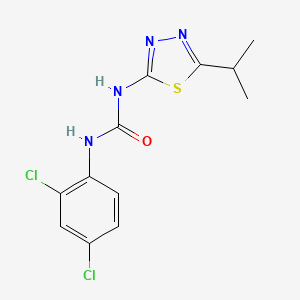![molecular formula C15H12Cl2N2OS B5794656 2,4-dichloro-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5794656.png)
2,4-dichloro-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dichloro-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide, commonly known as Diuron, is a herbicide that is widely used in agriculture to control the growth of weeds. Diuron belongs to the family of substituted urea herbicides, which are known for their broad-spectrum activity and long-lasting effects.
作用机制
Diuron acts by inhibiting the photosynthesis process in plants, which leads to a reduction in the production of energy. This results in the death of the plant. Diuron is absorbed by the roots and transported to the leaves, where it accumulates and inhibits the photosynthetic process.
Biochemical and Physiological Effects:
Diuron has been shown to have toxic effects on non-target organisms, including aquatic plants, animals, and microorganisms. It can also accumulate in the soil and groundwater, leading to long-term environmental contamination. Diuron has been shown to be toxic to fish, causing damage to their gills and liver. In addition, Diuron has been shown to be toxic to bees, leading to a reduction in their population.
实验室实验的优点和局限性
Diuron is widely used in laboratory experiments to study the effects of herbicides on plants and other organisms. It is a potent herbicide that is effective at low concentrations, making it a useful tool for researchers. However, the toxic effects of Diuron on non-target organisms can limit its use in some experiments.
未来方向
There are several future directions for research on Diuron. One area of research is the development of safer herbicides that have less impact on the environment and non-target organisms. Another area of research is the study of the long-term effects of Diuron on soil and groundwater. Finally, research is needed to determine the impact of Diuron on human health and its potential as a carcinogen.
Conclusion:
Diuron is a potent herbicide that is widely used in agriculture to control the growth of weeds. It has been extensively studied for its herbicidal properties and its impact on the environment. Diuron acts by inhibiting the photosynthesis process in plants, which leads to a reduction in the production of energy. However, it has been shown to have toxic effects on non-target organisms, including aquatic plants, animals, and microorganisms. Future research is needed to develop safer herbicides and to determine the long-term effects of Diuron on the environment and human health.
合成方法
Diuron is synthesized by the reaction of 3-methylbenzenamine with 2,4-dichlorobenzoyl isothiocyanate in the presence of a base. The resulting product is then treated with phosgene to form the final compound, Diuron. The synthesis of Diuron is a complex process that requires careful handling of hazardous chemicals and strict adherence to safety protocols.
科学研究应用
Diuron has been extensively studied for its herbicidal properties and its impact on the environment. It is used in the agricultural industry to control the growth of weeds in crops such as cotton, citrus, and sugarcane. In addition, Diuron has also been used to control the growth of algae in water bodies, such as lakes and reservoirs.
属性
IUPAC Name |
2,4-dichloro-N-[(3-methylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2OS/c1-9-3-2-4-11(7-9)18-15(21)19-14(20)12-6-5-10(16)8-13(12)17/h2-8H,1H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUMOFQIJLOPKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[1-(1-pyrrolidinyl)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5794585.png)

![2-(4-{2-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetamide](/img/structure/B5794590.png)

![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-fluorophenoxy)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5794596.png)
![N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-3-phenylpropanamide](/img/structure/B5794610.png)

![2-{[5-(2-furyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5794625.png)
![N-[2-(4-morpholinyl)phenyl]-2-nitrobenzamide](/img/structure/B5794640.png)
![2-methoxy-6-methyl-3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5794645.png)

![N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5794672.png)
![1-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B5794679.png)